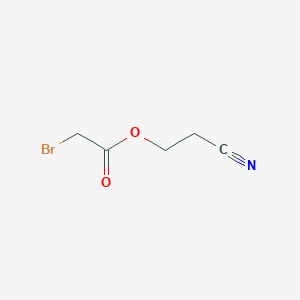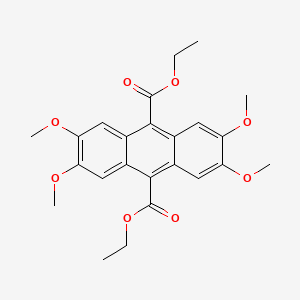![molecular formula C17H19NO B14375064 2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol CAS No. 90136-95-1](/img/structure/B14375064.png)
2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol is an organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a phenol group attached to a tetrahydroisoquinoline moiety. Tetrahydroisoquinolines are known for their diverse biological activities and are found in various natural products and synthetic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol can be achieved through several synthetic routes. One common method involves the N-alkylation of benzyl amines with halo acetophenones . The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The tetrahydroisoquinoline moiety can be reduced to form decahydroisoquinoline.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or selenium dioxide can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Decahydroisoquinoline derivatives
Substitution: Halogenated or nitrated phenol derivatives
科学的研究の応用
2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme interactions and metabolic pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of bioactive compounds.
作用機序
The mechanism of action of 2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with active sites of enzymes, while the tetrahydroisoquinoline moiety can interact with receptor proteins. These interactions can modulate various biological processes, including signal transduction and gene expression .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the phenol group.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a methyl group at the 2-position.
2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: A carboxylated derivative.
Uniqueness
2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol is unique due to the presence of both a phenol group and a tetrahydroisoquinoline moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
90136-95-1 |
|---|---|
分子式 |
C17H19NO |
分子量 |
253.34 g/mol |
IUPAC名 |
2-[(2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)methyl]phenol |
InChI |
InChI=1S/C17H19NO/c1-18-11-14-7-2-4-8-16(14)15(12-18)10-13-6-3-5-9-17(13)19/h2-9,15,19H,10-12H2,1H3 |
InChIキー |
XACCUMOFSBQYPD-UHFFFAOYSA-N |
正規SMILES |
CN1CC(C2=CC=CC=C2C1)CC3=CC=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(Dimethylamino)anilino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B14374988.png)

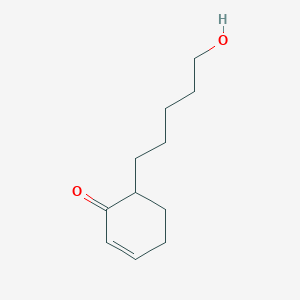

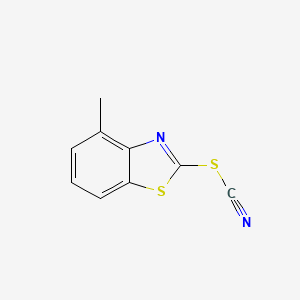

![10-[(Piperidin-3-YL)methyl]-10H-phenothiazine](/img/structure/B14375032.png)
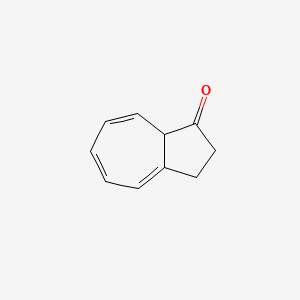


![2-{3-Methyl-4-[(propan-2-yl)oxy]phenyl}ethan-1-amine](/img/structure/B14375056.png)
